molecular formula C25H29N3O4S B11351186 5-(3,4-dimethylphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11351186
M. Wt: 467.6 g/mol
InChI Key: TZEBWRVNXBONEO-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene ring, an oxazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as boron reagents for Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, will depend on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbons.

Scientific Research Applications

5-(3,4-dimethylphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways within cells. The exact mechanism will depend on the specific application and the biological system being studied. For example, it may interact with enzymes or receptors to modulate their activity and produce a desired effect .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-(3,4-dimethylphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide apart from similar compounds is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H29N3O4S/c1-15-9-10-17(13-16(15)2)20-14-19(28-32-20)23(29)27-25-22(24(30)26-11-6-12-31-3)18-7-4-5-8-21(18)33-25/h9-10,13-14H,4-8,11-12H2,1-3H3,(H,26,30)(H,27,29)

InChI Key

TZEBWRVNXBONEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCCOC)C

Origin of Product

United States

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